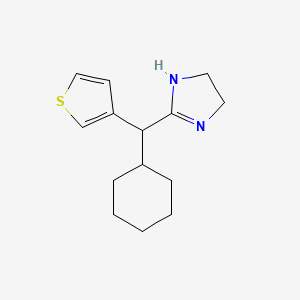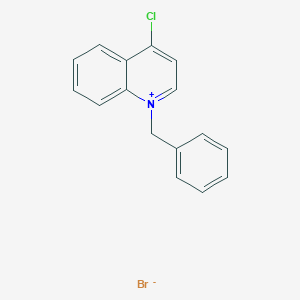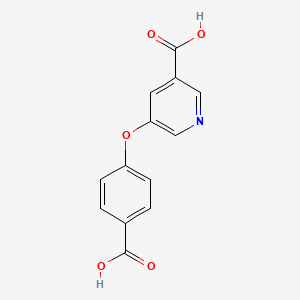
5-(4-Carboxyphenoxy)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Carboxyphenoxy)nicotinic acid is an organic compound with the molecular formula C13H9NO5. It features a nicotinic acid moiety linked to a carboxyphenoxy group, making it a versatile ligand in coordination chemistry . This compound is known for its structural flexibility and ability to form various coordination polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-(4-Carboxyphenoxy)nicotinic acid can be synthesized through hydrothermal methods. A typical synthesis involves mixing the compound with distilled water in a Teflon-lined autoclave and heating it under autogenous pressure at 413 K for several days . After cooling, the product is collected by filtration and washed with distilled water .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 5-(4-Carboxyphenoxy)nicotinic acid undergoes various chemical reactions, including coordination with metal ions to form coordination polymers . It can participate in oxidation, reduction, and substitution reactions due to its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxyphenoxy group.
Major Products: The major products formed from these reactions are often coordination polymers with metals like cobalt, manganese, nickel, and zinc .
Aplicaciones Científicas De Investigación
5-(4-Carboxyphenoxy)nicotinic acid has a wide range of applications in scientific research:
Biology: Its coordination compounds are studied for their potential biological activities.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the development of luminescent materials and sensors.
Mecanismo De Acción
The mechanism of action of 5-(4-Carboxyphenoxy)nicotinic acid primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal centers, leading to various applications in catalysis, sensing, and material science . The molecular targets and pathways involved depend on the specific metal ions and the structure of the resulting coordination polymers.
Comparación Con Compuestos Similares
- 5-(4’-Carboxyphenyl)nicotinic acid
- 5-(4’-Carboxyphenoxy)benzoic acid
Comparison: 5-(4-Carboxyphenoxy)nicotinic acid is unique due to its combination of three distinct functional groups: carboxyl, pyridyl, and ether. This trifunctional nature allows it to form a wide variety of coordination polymers with different structural types, making it more versatile compared to similar compounds .
Propiedades
Fórmula molecular |
C13H9NO5 |
|---|---|
Peso molecular |
259.21 g/mol |
Nombre IUPAC |
5-(4-carboxyphenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9NO5/c15-12(16)8-1-3-10(4-2-8)19-11-5-9(13(17)18)6-14-7-11/h1-7H,(H,15,16)(H,17,18) |
Clave InChI |
RJQYMBZVURNGFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)OC2=CN=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


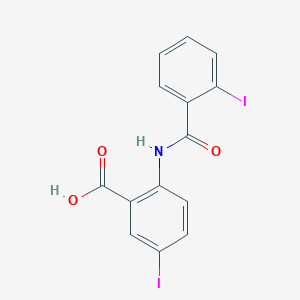
![1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)-](/img/structure/B15158623.png)
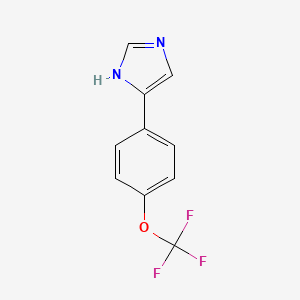
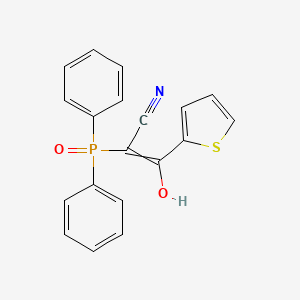

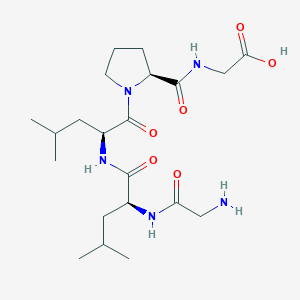
![Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15158640.png)
![3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B15158641.png)
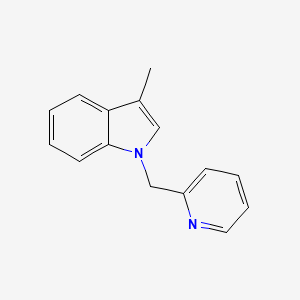
![2-[4'-(5-Fluorooctyl)[1,1'-biphenyl]-4-yl]-5-octyl-1,3-dioxane](/img/structure/B15158660.png)
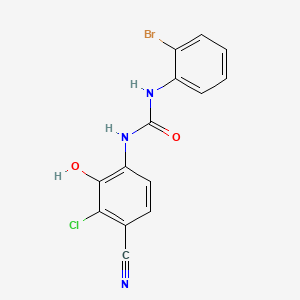
![N,N'-[4,5-Dimethyl-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15158670.png)
